1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

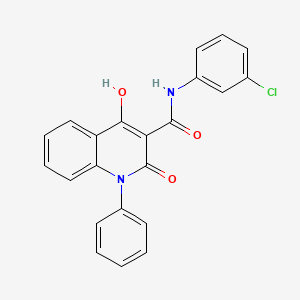

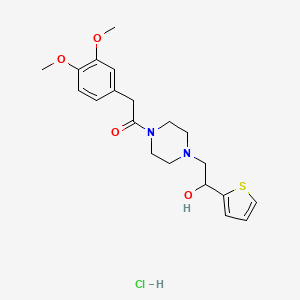

The compound “1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole” is a novel heterocyclic compound . It has been found to be useful in combating phytopathogenic fungi . The compound is available for purchase with the CAS No. 2320226-97-7.

Synthesis Analysis

The synthesis of this compound involves a process where 1- (3- dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride is added at 25 °C to a reaction mixture, which is then stirred at 80 °C for 48 hours . After the reaction is complete, dichloromethane is added, followed by the addition of 10% hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine . It has a molecular weight of 299.27g/mol and a molecular formula of C9H12F3N3O3S .Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.27g/mol and a molecular formula of C9H12F3N3O3S . It has a complexity of 417, a rotatable bond count of 4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 8, a topological polar surface area of 72.8, and a heavy atom count of 19 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Compounds within this chemical family have been synthesized and evaluated for their biological activities, particularly focusing on their potential as cyclooxygenase-2 (COX-2) inhibitors. For example, sulfonamide-containing 1,5-diarylpyrazole derivatives have demonstrated potent and selective inhibition of COX-2, highlighting their relevance in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Crystal Structure Analysis

The crystal structure of related compounds has been determined to understand their molecular configuration and interactions, aiding in the design of more effective derivatives. For instance, the crystal structure analysis of azimsulfuron, a compound within the same chemical space, provides insights into its three-dimensional architecture and hydrogen bonding, which is crucial for its activity as a herbicide (Jeon et al., 2015).

Antimicrobial Activities

Azetidinone derivatives of pyrazolones have been explored for their antimicrobial properties against different bacterial strains, indicating the potential of these compounds in developing new antibacterial agents (Chopde et al., 2012).

Antioxidant, Anticancer, and Anti-HCV Activities

Celecoxib derivatives, related to the compound , have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies reveal the multifaceted potential of these compounds in therapeutic applications, including their safety profiles in comparison to existing treatments (Küçükgüzel et al., 2013).

Sorption and Degradation Studies

Research has also focused on the environmental behavior of these compounds, including their sorption and degradation in soil, which is vital for evaluating their environmental impact and degradation pathways. For example, studies on azimsulfuron have shown its interaction with iron-rich soil colloids and its degradation, highlighting the importance of understanding these processes for environmental safety (Pinna et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-pyrazole is Poly ADP-ribose glycohydrolase (PARG) . PARG is a key enzyme involved in DNA repair mechanisms, particularly in single strand break repair (SSBR) and base excision repair (BER) .

Mode of Action

The compound acts as a PARG inhibitor . It binds to the active site of PARG, preventing the enzyme from functioning normally. This inhibition disrupts the DNA repair mechanisms that rely on PARG, leading to an accumulation of DNA damage in the cells .

Biochemical Pathways

The inhibition of PARG affects the SSBR and BER pathways . These pathways are crucial for repairing single-strand breaks (SSBs), the most common type of DNA lesion. When PARG is inhibited, these repair mechanisms are disrupted, leading to an accumulation of DNA damage .

Result of Action

The result of the compound’s action is an increased level of DNA damage due to the disruption of the SSBR and BER pathways . This can lead to a higher mutation rate and potentially to cell death, especially in cells that are rapidly proliferating, such as cancer cells .

Propiedades

IUPAC Name |

1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O3S/c1-14-5-8(2-13-14)19(16,17)15-3-7(4-15)18-6-9(10,11)12/h2,5,7H,3-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWXYAJSBFJTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine](/img/structure/B2451720.png)

![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)

![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2451733.png)

![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-propylacetamide](/img/structure/B2451735.png)